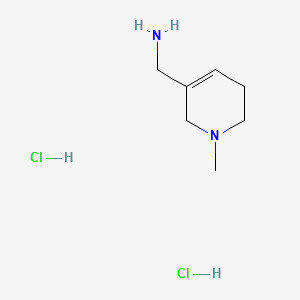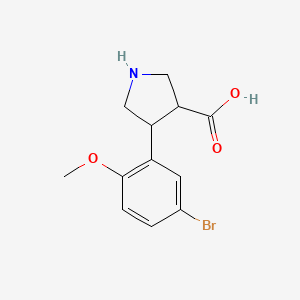
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Pyrrolidine Ring Formation: The brominated intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(5-Bromo-2-formylphenyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid.
Substitution: Formation of 4-(5-Azido-2-methoxyphenyl)pyrrolidine-3-carboxylic acid.
Applications De Recherche Scientifique
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-2-carboxylic acid
- 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxamide
- 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylate
Comparison:
- Structural Differences: While these compounds share the core pyrrolidine ring and the 5-bromo-2-methoxyphenyl group, they differ in the functional groups attached to the pyrrolidine ring (carboxylic acid, carboxamide, carboxylate).
- Chemical Properties: The presence of different functional groups affects the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: These structural variations can lead to differences in biological activity and specificity towards molecular targets.
Propriétés
Formule moléculaire |
C12H14BrNO3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
4-(5-bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-17-11-3-2-7(13)4-8(11)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) |
Clé InChI |
LCTAOPWYMAKBMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C2CNCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



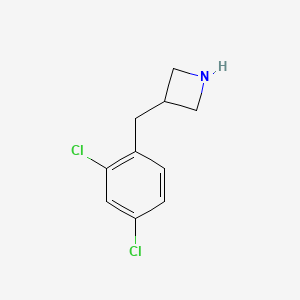
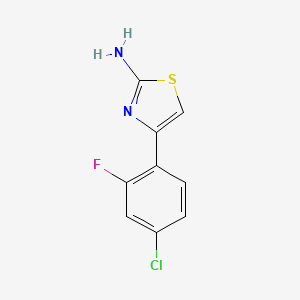
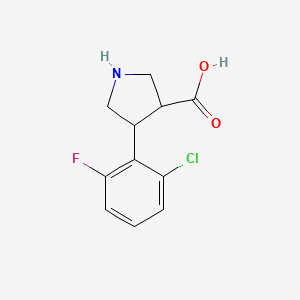
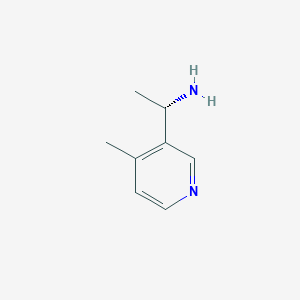
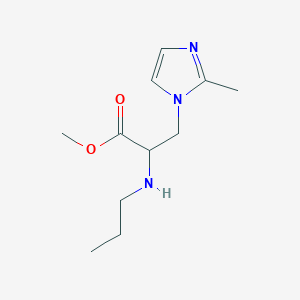
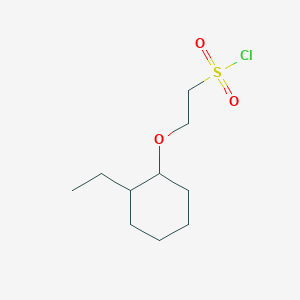
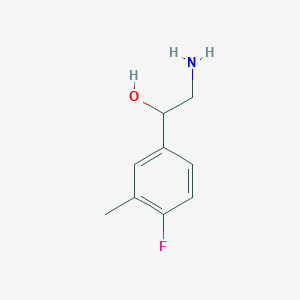
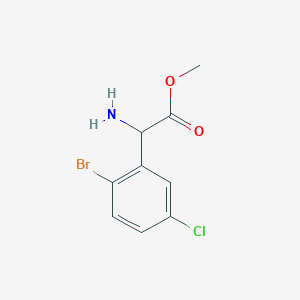
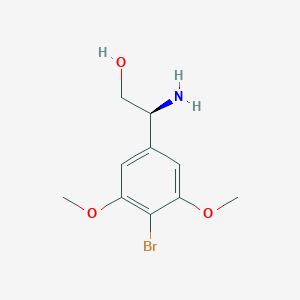
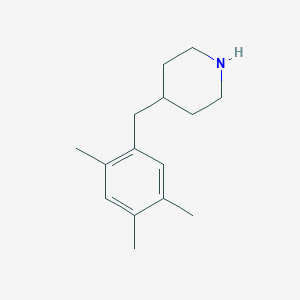
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
